3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid
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Overview
Description
3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a benzoic acid moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid typically involves a multi-step process:
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Formation of the Thiazolidinone Ring: : The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
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Benzylidene Formation: : The next step is the formation of the benzylidene group through the reaction of the thiazolidinone with an aldehyde, such as 4-methoxybenzaldehyde. This step often requires an acid catalyst like acetic acid or p-toluenesulfonic acid to proceed efficiently.
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Introduction of the Benzoic Acid Moiety: : The final step involves the introduction of the benzoic acid group. This can be achieved through a nucleophilic substitution reaction where the thiazolidinone derivative reacts with a benzoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Reduced forms of the thiazolidinone ring, such as alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid involves its interaction with specific molecular targets in biological systems. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(3-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid
- 3-{[5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid
- 3-{[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid
Uniqueness
The uniqueness of 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the benzylidene moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, differentiating it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-25-15-7-5-12(6-8-15)10-16-17(21)20(19(24)26-16)11-13-3-2-4-14(9-13)18(22)23/h2-10H,11H2,1H3,(H,22,23)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBZCYWYYYAQNY-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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